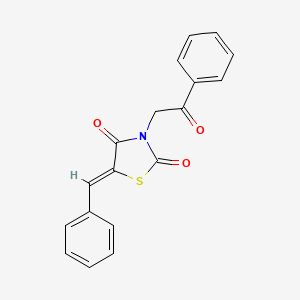

(Z)-5-benzylidene-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (Z)-5-benzylidene-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione belongs to the class of thiazolidinediones (TZDs), which are known for their therapeutic potential, particularly in the treatment of hyperglycemia. These compounds have been the subject of various studies due to their biological activities, including their role as oral hypoglycemic agents and their interactions with biological targets such as the peroxisome proliferator-activated receptor-gamma (PPARγ) .

Synthesis Analysis

The synthesis of TZDs, including the compound , typically involves economical synthetic routes that allow for the modification of the linker and effector regions of known TZDs like rosiglitazone. This modification aims to enhance the biological activity and specificity of the compounds. The synthesis process often includes the reaction of substituted benzaldehydes with thiazolidinedione derivatives to produce a series of new compounds with varying substituents .

Molecular Structure Analysis

The molecular structure of TZDs, including the compound of interest, is characterized by a 5-benzylidene-thiazolidine moiety that is essentially planar. This planarity is crucial for the interaction with biological targets. The substituents on the thiazolidine ring can significantly influence the compound's biological activity and its binding affinity to PPARγ .

Chemical Reactions Analysis

The chemical reactivity of TZDs is influenced by the presence of the thiazolidine ring and the substituents attached to it. These compounds can undergo various chemical reactions, including the formation of hydrogen bonds with amino acid residues of biological targets, which is essential for their hypoglycemic activity. The ability to form strong hydrogen bond interactions can be a determinant of the compound's efficacy as an oral hypoglycemic agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of TZDs are influenced by their molecular structure. The planarity of the 5-benzylidene-thiazolidine moiety and the nature of the substituents affect the compound's solubility, stability, and overall pharmacokinetic profile. These properties are critical for the compound's bioavailability and therapeutic effectiveness. The arrangement of molecules in the crystal form, including hydrogen bonding and π-π stacking interactions, can also provide insights into the compound's properties and its potential interactions within a biological system .

Applications De Recherche Scientifique

Scientific Research Applications of (Z)-5-Benzylidene-3-(2-Oxo-2-Phenylethyl)Thiazolidine-2,4-Dione

Antimicrobial and Antifungal Activities

Synthesized derivatives of this compound have been evaluated for their antimicrobial properties against various bacteria such as B. subtilis, K. pneumoniae, P. aeruginosa, S. aureus, and antifungal activities against A. fumigatus and C. albicans, highlighting their potential application in combating infections (Jat et al., 2006).

Antiproliferative Activity against Cancer

Several synthesized derivatives of this compound have shown significant antiproliferative activity against various human cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Chandrappa et al., 2008).

Anti-Cancer and α-Glucosidase Inhibition

Certain derivatives have been optimized to improve yields and possess anti-cancer activity. Specifically, they act as α-glucosidase inhibitors, indicating their potential use in diabetes management and cancer therapy (Somayajulu et al., 2021).

ERK1/2 Inhibitor for Leukemia Treatment

Analogues of this compound have been synthesized and characterized as potential substrate-specific ERK1/2 inhibitors, offering a promising avenue for the treatment of human leukemia (Li et al., 2009).

Antileukemic Properties

Novel hybrids of this compound have been synthesized and shown selective antiproliferative action against certain leukemia cell lines, representing another potential application in cancer treatment (Kryshchyshyn et al., 2020).

Mécanisme D'action

Mode of Action

Thiazolidine-2,4-diones often work by binding to specific receptors or enzymes, altering their function and leading to changes in cellular processes .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Related compounds often influence pathways involved in metabolism, cell growth, and apoptosis .

Result of Action

Related compounds often have effects such as inducing or inhibiting cell growth, altering metabolic processes, or modulating immune responses .

Propriétés

IUPAC Name |

(5Z)-5-benzylidene-3-phenacyl-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3S/c20-15(14-9-5-2-6-10-14)12-19-17(21)16(23-18(19)22)11-13-7-3-1-4-8-13/h1-11H,12H2/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCKGJGAXVUCDU-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Prop-2-enyl 5-[4-(diethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2505794.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2505797.png)

![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2505800.png)

![1-[3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2505804.png)

![Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B2505808.png)

methane](/img/structure/B2505813.png)